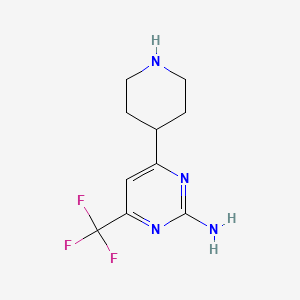
4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyrimidine core
Preparation Methods
The synthesis of 4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine core, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine include:
4-(Piperidin-4-yl)pyridin-2-amine: This compound has a pyridine core instead of a pyrimidine core, which can result in different chemical and biological properties.
6-(Trifluoromethyl)pyrimidin-2-amine: This compound lacks the piperidine ring, which can affect its reactivity and interactions with molecular targets.
4-(Piperidin-4-yl)-2-aminopyrimidine: This compound has a similar structure but may have different substitution patterns, leading to variations in its chemical behavior.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the piperidine ring attached to the pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13F3N4 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6/h5-6,15H,1-4H2,(H2,14,16,17) |
InChI Key |
FZQILMQXIZSOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















